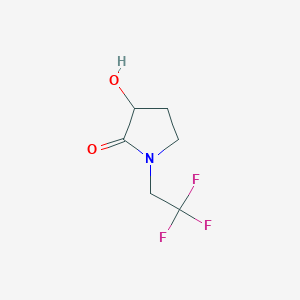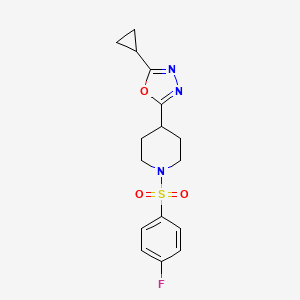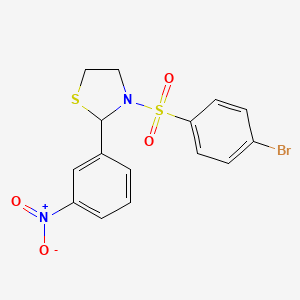
3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Abood, Sha'aban, and Abd-Alhassan (2016) discusses the synthesis of heterocyclic compounds similar to 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine, emphasizing their synthesis and structural characterization, including FT-IR Spectrum and NMR Spectrum analysis, which is crucial for understanding the chemical properties and potential applications of these compounds (Abood, Sha'aban, & Abd-Alhassan, 2016).
Photodynamic Therapy Application
- Pişkin, Canpolat, and Öztürk (2020) explored the use of similar compounds in photodynamic therapy, particularly for cancer treatment. They found that certain derivatives have promising properties as photosensitizers, highlighting the potential of such compounds in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Cytotoxicity and Cancer Research
- Research by Kim, Lee, Kim, and Jung (2003) focused on the cytotoxicity of compounds with structural similarities, assessing their effects against various cancer cell lines. This provides insight into the potential of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine in cancer research and treatment (Kim, Lee, Kim, & Jung, 2003).
Anthelmintic and Anti-inflammatory Activities
- Shetty, Khazi, and Ahn (2010) explored the anthelmintic and anti-inflammatory activities of thiazolidinones, suggesting possible therapeutic applications in treating infections and inflammation (Shetty, Khazi, & Ahn, 2010).
One-pot Synthesis Techniques
- Cunico, Gomes, Ferreira, Capri, Soares, and Wardell (2007) reported a one-pot synthesis method for thiazolidinones, which could be relevant for the efficient synthesis of 3-(4-Bromo-benzenesulfonyl)-2-(3-nitro-phenyl)-thiazolidine, streamlining the production process (Cunico et al., 2007).
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4S2/c16-12-4-6-14(7-5-12)24(21,22)17-8-9-23-15(17)11-2-1-3-13(10-11)18(19)20/h1-7,10,15H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUZGMDBJFSQKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)
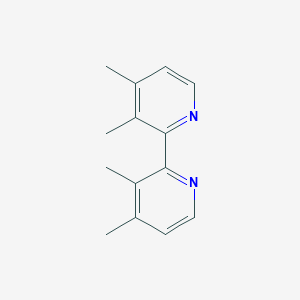
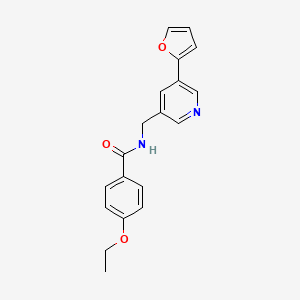
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)
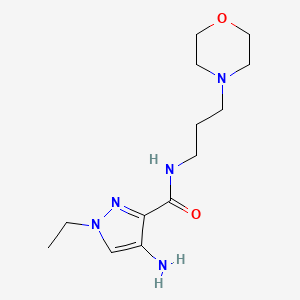

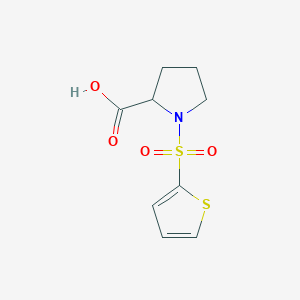
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2405208.png)
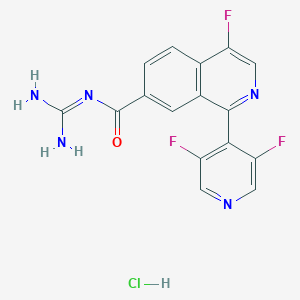


![N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2405214.png)
